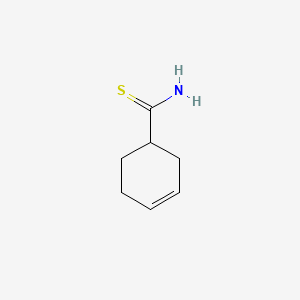
3,3-Difluoro-2-methoxypropan-1-aminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Difluoro-2-methoxypropan-1-aminehydrochloride is a chemical compound with the molecular formula C4H10ClF2NO. It is known for its unique structure, which includes two fluorine atoms and a methoxy group attached to a propane backbone. This compound is often used in various scientific research applications due to its distinctive chemical properties .
Méthodes De Préparation
The synthesis of 3,3-Difluoro-2-methoxypropan-1-aminehydrochloride typically involves multiple steps. One common method includes the reaction of 3,3-difluoropropanol with methoxyamine under controlled conditions to form the intermediate 3,3-difluoro-2-methoxypropan-1-amine. This intermediate is then treated with hydrochloric acid to yield the final product, this compound .
Analyse Des Réactions Chimiques
3,3-Difluoro-2-methoxypropan-1-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Applications De Recherche Scientifique
3,3-Difluoro-2-methoxypropan-1-aminehydrochloride is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3,3-Difluoro-2-methoxypropan-1-aminehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
3,3-Difluoro-2-methoxypropan-1-aminehydrochloride can be compared with similar compounds such as:
3,3-Difluoro-2-methoxypropan-1-amine: Lacks the hydrochloride group, which may affect its solubility and reactivity.
2-Methoxypropan-1-amine: Does not contain fluorine atoms, resulting in different chemical properties and reactivity.
3,3-Difluoropropan-1-amine: Lacks the methoxy group, leading to variations in its chemical behavior and applications.
This compound’s unique combination of fluorine atoms and a methoxy group makes it distinct from its analogs, providing specific advantages in certain research and industrial applications.
Propriétés
Formule moléculaire |
C4H10ClF2NO |
|---|---|
Poids moléculaire |
161.58 g/mol |
Nom IUPAC |
3,3-difluoro-2-methoxypropan-1-amine;hydrochloride |
InChI |
InChI=1S/C4H9F2NO.ClH/c1-8-3(2-7)4(5)6;/h3-4H,2,7H2,1H3;1H |
Clé InChI |
OTQOVNVSXZEEAM-UHFFFAOYSA-N |
SMILES canonique |
COC(CN)C(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-({imidazo[1,2-a]pyridin-2-yl}methyl)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxamide](/img/structure/B13575108.png)


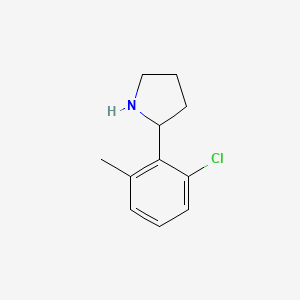
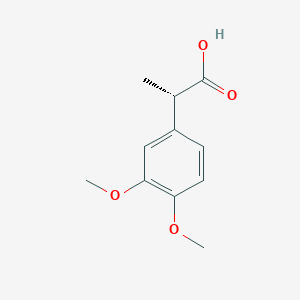
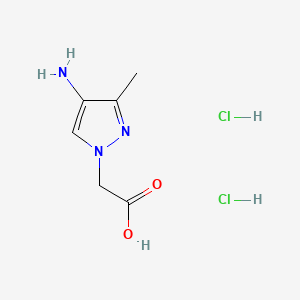
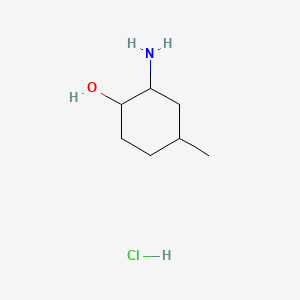
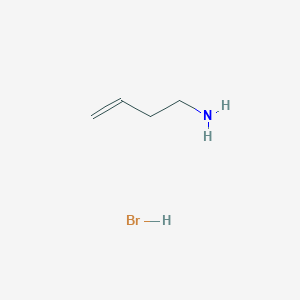
![1-({1-methyl-1H-imidazo[4,5-c]pyridin-2-yl}methyl)cyclobutan-1-aminedihydrochloride](/img/structure/B13575158.png)
![n-[3-(2,3-Dihydro-1h-indol-1-yl)propyl]prop-2-enamide](/img/structure/B13575168.png)
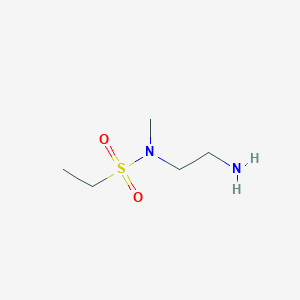
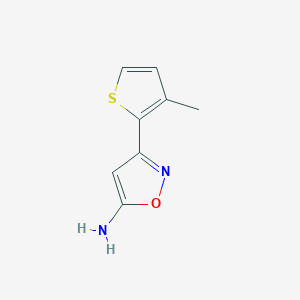
![N-{4-[({3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}amino)methyl]phenyl}acetamide](/img/structure/B13575196.png)
